methyl 4-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]benzoate
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Overview
Description
Methyl 4-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]benzoate is a complex organic compound with a unique structure that includes a furan ring, a butoxybenzoyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]benzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the furan-2-yl prop-2-enoyl intermediate, followed by the introduction of the butoxybenzoyl group and the final esterification to form the benzoate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl groups can produce alcohol derivatives.
Scientific Research Applications
Methyl 4-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved in these interactions can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-oxobutyl)benzoate: Similar in structure but lacks the furan ring and butoxybenzoyl group.
4-Hydroxy-2-quinolones: Contains a quinolone ring instead of the furan ring.
Uniqueness
Methyl 4-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 4-[[(E)-2-[(4-butoxybenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O6/c1-3-4-15-33-21-13-9-18(10-14-21)24(29)28-23(17-22-6-5-16-34-22)25(30)27-20-11-7-19(8-12-20)26(31)32-2/h5-14,16-17H,3-4,15H2,1-2H3,(H,27,30)(H,28,29)/b23-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYITULGYHRMMJY-HAVVHWLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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